molecular formula C21H34N2 B4940092 1-(Bicyclo[2.2.1]hept-2-yl)-4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazine

Cat. No.: B4940092
M. Wt: 314.5 g/mol
InChI Key: DGBCPCJXUAXBRF-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-2-yl)-4-(tricyclo[3311~3,7~]dec-2-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with bicyclic and tricyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic and tricyclic precursors, which are then coupled with piperazine under specific conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-2-yl)-4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-2-yl)-4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Bicyclo[2.2.1]hept-2-yl-ethanone: A related compound with a bicyclic structure.

    (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Another compound featuring a bicyclic structure with different functional groups.

Uniqueness

1-(Bicyclo[2.2.1]hept-2-yl)-4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazine is unique due to its combination of bicyclic and tricyclic structures attached to a piperazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-adamantyl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2/c1-2-17-8-14(1)13-20(17)22-3-5-23(6-4-22)21-18-9-15-7-16(11-18)12-19(21)10-15/h14-21H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBCPCJXUAXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C4C5CC6CC(C5)CC4C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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